molecular formula C22H22N6O3 B2845763 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836638-15-4

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2845763
CAS RN: 836638-15-4
M. Wt: 418.457
InChI Key: OYBMGBGCPWHMNQ-OPEKNORGSA-N
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Description

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
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Scientific Research Applications

Sustainable Synthesis of Quinolines and Pyrimidines

The research by Matthias Mastalir et al. (2016) discusses an environmentally benign and sustainable method for synthesizing substituted quinolines and pyrimidines, structures related to quinoxalines. This method employs a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex, offering a practical approach to generating these compounds with high atom efficiency (Mastalir et al., 2016).

Design and Structural Studies of Helical Quinoline-derived Oligoamides

A study on oligoamides derived from quinoline compounds, which are structurally similar to quinoxalines, reveals the design, synthesis, and characterization of helical structures. These compounds were analyzed in both solid-state and solution, demonstrating the potential of quinoline derivatives in forming stable helical structures which may have applications in material science and molecular engineering (Hua Jiang et al., 2003).

Asymmetric Hydrogenation Catalyzed by Quinoxaline Derivatives

T. Imamoto et al. (2012) describe the synthesis of quinoxaline derivatives used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research highlights the utility of quinoxaline-based ligands in facilitating high enantioselectivities and catalytic activities, which could be beneficial in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Polymers Incorporating Quinoxaline Moiety

Research into polymers incorporating quinoxaline structures, such as the work by Vidyadhar B. Patil et al. (2011), explores the synthesis and characterization of new polyamides derived from aromatic diamines containing the quinoxaline moiety. These polymers exhibit excellent solubility in polar aprotic solvents and possess high thermal stability, indicating their potential for high-performance material applications (Patil et al., 2011).

Antimicrobial Activity of Quinoxaline Derivatives

A study on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains showcases the potential of quinoxaline compounds as new drugs for antimicrobial chemotherapy. This research indicates that certain quinoxaline derivatives exhibit low minimum inhibitory concentrations (MICs) and suggest low toxicity towards eukaryotic models, highlighting their potential as therapeutic agents (Mónica Vieira et al., 2014).

properties

IUPAC Name

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-12(2)10-24-22(31)18-19-21(27-15-6-4-3-5-14(15)26-19)28(20(18)23)25-11-13-7-8-16(29)17(30)9-13/h3-9,11-12,29-30H,10,23H2,1-2H3,(H,24,31)/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBMGBGCPWHMNQ-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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